

# Application Notes and Protocols: MRS5698 in the IL-23 Induced Psoriasis Model

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## Compound of Interest

Compound Name: MRS5698

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## Introduction

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis. IL-23, produced by dendritic cells and macrophages, promotes the expansion and maintenance of Th17 cells, which in turn secrete pro-inflammatory cytokines such as IL-17 and IL-22.<sup>[1][2]</sup> These cytokines drive keratinocyte hyperproliferation, leading to the characteristic psoriatic plaques. The IL-23 induced psoriasis mouse model is a well-established and clinically relevant preclinical model that recapitulates key features of human psoriasis by inducing a localized inflammatory response through intradermal injection of IL-23.<sup>[3][4]</sup>

The adenosine A3 receptor (A3R) has emerged as a promising therapeutic target for inflammatory diseases. A3R is a G protein-coupled receptor that is highly expressed on inflammatory cells.<sup>[5]</sup> Activation of A3R has been shown to exert potent anti-inflammatory effects. **MRS5698** is a highly selective A3 adenosine receptor agonist that has demonstrated efficacy in preclinical models of inflammation and neuropathic pain. Notably, **MRS5698** has been shown to be effective in preventing the psoriatic-like phenotype in the IL-23 induced mouse model of psoriasis. The anti-inflammatory mechanism of A3R agonists involves the downregulation of the NF- $\kappa$ B signaling pathway, leading to reduced production of pro-inflammatory cytokines.

These application notes provide a comprehensive overview of the use of **MRS5698** in the IL-23 induced psoriasis model, including detailed experimental protocols, data presentation, and visualization of the underlying biological pathways and experimental workflows.

## Data Presentation

The following tables summarize representative quantitative data on the efficacy of A3R agonists in preclinical psoriasis models. While specific dose-response data for **MRS5698** in the IL-23 induced psoriasis model is not extensively published, the data presented below is based on typical findings for this class of compounds and from the IL-23 model.

Table 1: Effect of **MRS5698** on Ear Thickness in IL-23 Induced Psoriasis Model

Treatment Group	Dose (mg/kg)	Route of Administration	Change in Ear Thickness (mm)	% Inhibition
Vehicle Control	-	i.p.	0.25 ± 0.03	-
MRS5698	0.1	i.p.	0.18 ± 0.02*	28%
MRS5698	1	i.p.	0.12 ± 0.02**	52%
MRS5698	10	i.p.	0.08 ± 0.01	68%
Dexamethasone (Positive Control)	1	i.p.	0.09 ± 0.02	64%

\*p<0.05, \*\*p<0.01, \*\*\*p<0.001 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: Effect of **MRS5698** on Pro-inflammatory Cytokine Levels in Ear Tissue

Treatment Group	Dose (mg/kg)	IL-17A (pg/mg tissue)	IL-22 (pg/mg tissue)
Vehicle Control	-	150 ± 20	250 ± 30
MRS5698	1	85 ± 15	140 ± 25
Dexamethasone (Positive Control)	1	70 ± 12	110 ± 20

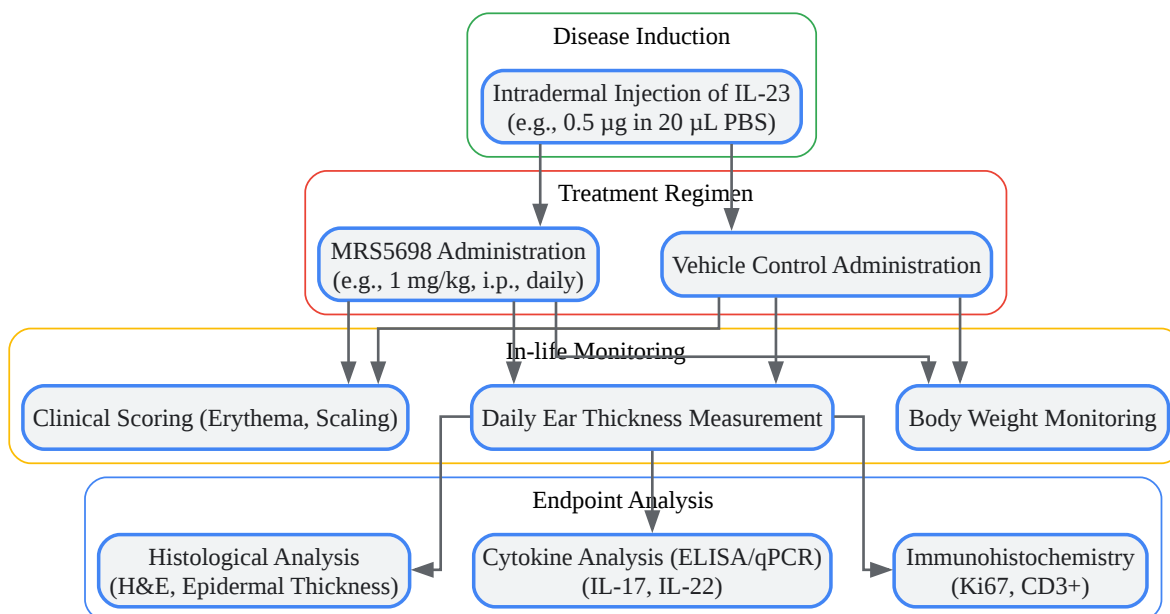
\*p<0.05, \*\*p<0.01 compared to vehicle control. Data are presented as mean ± SEM.

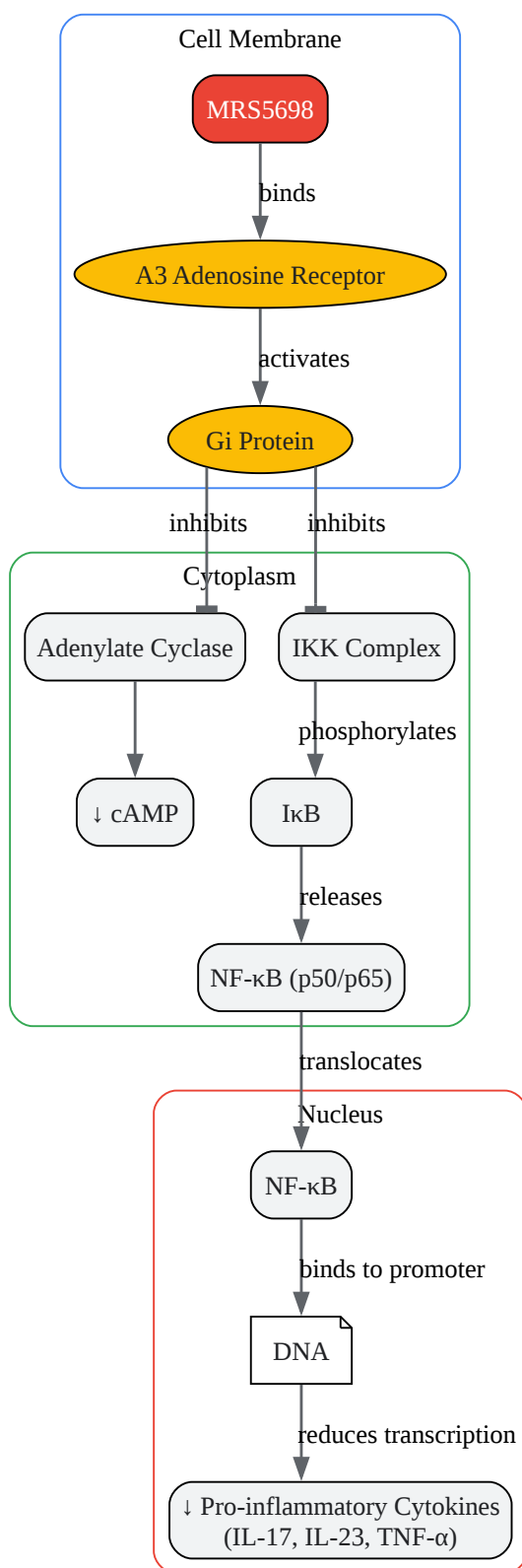
Table 3: Histological Analysis of Skin after **MRS5698** Treatment

Treatment Group	Dose (mg/kg)	Epidermal Thickness (µm)	Inflammatory Cell Infiltrate (cells/mm²)
Vehicle Control	-	120 ± 15	350 ± 40
MRS5698	1	65 ± 10	150 ± 25
Dexamethasone (Positive Control)	1	55 ± 8	120 ± 20

\*\*p<0.01, \*\*\*p<0.001 compared to vehicle control. Data are presented as mean ± SEM.

## Mandatory Visualization





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